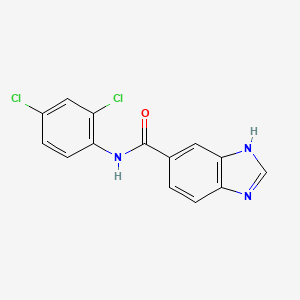

N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the benzodiazole ring, along with a carboxamide functional group

Mecanismo De Acción

Target of Action

The compound N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing leishmaniasis and malaria, respectively .

Mode of Action

It is believed to interact with its targets, causing changes that lead to the death of the parasites . The compound is thought to inhibit the growth of the parasites by interfering with their metabolic processes .

Biochemical Pathways

It is believed that the compound interferes with the metabolic processes of the parasites, leading to their death

Pharmacokinetics

It is known that the compound has a high degree of bioavailability . This means that a significant portion of the compound is able to reach its intended targets in the body, making it an effective treatment for diseases caused by the targeted parasites .

Result of Action

The result of the action of this compound is the death of the targeted parasites, leading to the resolution of the diseases they cause . By inhibiting the growth of the parasites, the compound effectively treats the diseases and alleviates the symptoms associated with them .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can potentially interact with the compound and affect its action

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide typically involves the reaction of 2,4-dichloroaniline with a suitable benzodiazole precursor. One common method involves the cyclization of 2,4-dichloroaniline with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzodiazole ring. The resulting intermediate is then treated with a carboxylating agent, such as phosgene or triphosgene, to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow microreactor systems can be employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, residence time, and reagent concentrations, leading to improved scalability and reduced waste generation .

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Aplicaciones Científicas De Investigación

N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Comparación Con Compuestos Similares

Similar Compounds

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine: Similar structure with a triazole ring instead of a benzodiazole ring.

N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Contains a tetrahydropyrimidine ring and a thietan-3-yl group.

Uniqueness

N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide is unique due to its specific combination of a benzodiazole ring and a carboxamide group, which imparts distinct chemical and biological properties

Actividad Biológica

N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H8Cl2N3O

- Molecular Weight : 295.13 g/mol

This compound features a benzodiazole ring system, which is known for its pharmacological versatility.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound has shown promising results against various cancer cell lines. A study reported an IC50 value of approximately 25.72 ± 3.95 μM in MCF cell lines, indicating significant apoptotic effects on tumor cells .

- In vivo Studies : In animal models, the compound was able to suppress tumor growth effectively, demonstrating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects includes:

- Induction of Apoptosis : Flow cytometry analysis revealed that the compound accelerates apoptosis in cancer cells through activation of intrinsic pathways .

- Inhibition of Key Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer progression and cell survival pathways.

Comparative Biological Activity

A comparative analysis of various derivatives and their biological activities is presented in the following table:

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of this compound in a xenograft model of breast cancer. The results indicated that treatment with this compound led to a significant reduction in tumor volume compared to control groups.

Case Study 2: Mechanistic Insights

Another study focused on elucidating the molecular mechanisms underlying the anticancer effects. It was found that the compound modulates several signaling pathways associated with cell proliferation and survival, including PI3K/Akt and MAPK pathways.

Propiedades

IUPAC Name |

N-(2,4-dichlorophenyl)-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O/c15-9-2-4-11(10(16)6-9)19-14(20)8-1-3-12-13(5-8)18-7-17-12/h1-7H,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAVDNJDBYNYFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=C(C=C(C=C3)Cl)Cl)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.